Stannane, dioctylbis[(1-oxoneodecyl)oxy]-
CAS No.: 68299-15-0
Cat. No.: VC3749208
Molecular Formula: C36H72O4Sn
Molecular Weight: 687.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68299-15-0 |
|---|---|
| Molecular Formula | C36H72O4Sn |
| Molecular Weight | 687.7 g/mol |
| IUPAC Name | [dioctyl(2,2,5,5-tetramethylhexanoyloxy)stannyl] 2,2,5,5-tetramethylhexanoate |
| Standard InChI | InChI=1S/2C10H20O2.2C8H17.Sn/c2*1-9(2,3)6-7-10(4,5)8(11)12;2*1-3-5-7-8-6-4-2;/h2*6-7H2,1-5H3,(H,11,12);2*1,3-8H2,2H3;/q;;;;+2/p-2 |
| Standard InChI Key | NNVDGGDSRRQJMV-UHFFFAOYSA-L |
| SMILES | CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C(C)(C)CCC(C)(C)C)OC(=O)C(C)(C)CCC(C)(C)C |
| Canonical SMILES | CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C(C)(C)CCC(C)(C)C)OC(=O)C(C)(C)CCC(C)(C)C |
Introduction
Chemical Identity and Physical Properties
Stannane, dioctylbis[(1-oxoneodecyl)oxy]- represents an important class of organotin compounds characterized by a central tin atom bonded to two octyl groups and two neodecanoate ester moieties. This section examines the fundamental physical and chemical characteristics that define this compound.
Structural Composition and Molecular Properties
Stannane, dioctylbis[(1-oxoneodecyl)oxy]- has the molecular formula C36H72O4Sn with a molecular weight of 687.67 g/mol . The structure consists of a central tin atom covalently bonded to two octyl chains and two neodecanoate ester groups. The octyl chains contribute to the lipophilic character of the molecule, while the ester groups introduce polar functionality. This unique arrangement of hydrophobic and hydrophilic regions gives the compound its characteristic chemical behavior and reactivity profile.
Synthesis and Preparation Methods
The preparation of Stannane, dioctylbis[(1-oxoneodecyl)oxy]- involves specific synthetic routes that have been developed to ensure high purity and yield. Understanding these methods is crucial for both research and industrial applications.
Laboratory Synthesis Routes
The synthesis of Stannane, dioctylbis[(1-oxoneodecyl)oxy]- typically involves the reaction of dioctyltin oxide with neodecanoic acid. This esterification reaction occurs under controlled conditions to ensure the formation of the desired product. The reaction is usually performed in the presence of a suitable catalyst to facilitate the formation of the tin-oxygen bonds. The general reaction can be represented as:
(C8H17)2SnO + 2 C10H19COOH → (C8H17)2Sn(OOCC10H19)2 + H2O
This synthesis requires careful control of temperature, reaction time, and catalyst concentration to optimize yield and minimize side products.
Industrial Production Considerations
For industrial-scale production, the synthesis follows similar chemical principles but employs optimized reaction conditions and specialized equipment to ensure efficiency and product consistency. Advanced reactors and continuous processing techniques may be utilized to enhance production capacity while maintaining quality standards. Purification steps typically involve distillation or crystallization processes to remove unreacted starting materials and byproducts.
Chemical Reactivity and Reaction Mechanisms
Stannane, dioctylbis[(1-oxoneodecyl)oxy]- participates in various chemical transformations that highlight its versatility in synthetic chemistry and explain its behavior in biological systems.
Common Reaction Types
The compound undergoes several types of chemical reactions that are characteristic of organotin compounds:
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Oxidation Reactions: The compound can be oxidized to form corresponding tin oxides, particularly when exposed to strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
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Reduction Processes: Under appropriate conditions, the compound can be reduced to form lower oxidation state tin compounds, typically through the action of reducing agents like lithium aluminum hydride.
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Substitution Reactions: The ester groups in the molecule can undergo substitution with other functional groups, enabling structural modifications and the synthesis of derivative compounds.
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Hydrolysis: Like other dioctyltin dicarboxylate esters, this compound can undergo hydrolysis, particularly in acidic environments such as those found in the digestive system, which has implications for its toxicological profile .
Reaction Mechanisms and Pathways
The reactivity of Stannane, dioctylbis[(1-oxoneodecyl)oxy]- is largely determined by the electronic properties of the tin center and the nature of the surrounding functional groups. The tin atom, being electropositive, makes the molecule susceptible to nucleophilic attack. The neodecanoate ester groups provide sites for potential hydrolysis and transesterification reactions. Research suggests that related dioctyltin compounds can undergo progressive hydrolysis to form dimeric distannoxane structures, which may also be true for this compound .
Applications and Uses
Stannane, dioctylbis[(1-oxoneodecyl)oxy]- has found applications across various scientific and industrial domains, demonstrating its versatility and utility.
Catalytic Applications
The compound has been investigated for its potential as a catalyst in various organic synthesis reactions. The tin center can coordinate with reactants and facilitate transformations that would otherwise require harsher conditions or proceed at slower rates. This catalytic activity is particularly valuable in polymerization reactions and certain condensation processes.
Industrial Applications
In industrial settings, Stannane, dioctylbis[(1-oxoneodecyl)oxy]- and related organotin compounds are utilized in the production of polymers, coatings, and other materials. The compound's ability to catalyze polymerization reactions makes it valuable in the polymer industry. Additionally, its properties make it suitable for use in specialized coatings and stabilizers.
Research Applications
The compound has attracted interest in biological and medical research, where its interactions with biomolecules and potential therapeutic applications are being explored. Studies on organotin compounds have examined their effects on various biological processes and their potential for development into pharmaceutical agents.
Biological Activity and Mechanisms
The biological interactions of Stannane, dioctylbis[(1-oxoneodecyl)oxy]- provide insights into both its potential applications and safety considerations.
Cellular Interactions
The biological activity of Stannane, dioctylbis[(1-oxoneodecyl)oxy]- and related organotin compounds is primarily attributed to their interactions with cellular systems. The lipophilic nature of the octyl chains allows these compounds to integrate into cell membranes, potentially affecting membrane fluidity and function. Additionally, these compounds may interact with various cellular proteins and enzymes, altering their function and leading to diverse biological effects.
Documented Biological Activities
Research indicates that organotin compounds similar to Stannane, dioctylbis[(1-oxoneodecyl)oxy]- may exhibit the following biological activities:
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Antimicrobial Properties: Some studies suggest that organotin compounds possess antimicrobial effects, which could be beneficial in certain applications.
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Cytotoxicity: Research on related organotin compounds has demonstrated potential cytotoxic effects on various cell lines, indicating possible applications in oncology research.
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Enzyme Inhibition: There is evidence suggesting that organotin compounds can inhibit various enzymes, potentially impacting metabolic pathways.
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Gene Expression Modulation: Studies have indicated that such compounds can alter gene expression related to stress responses and inflammation.
Regulatory Status and Environmental Considerations
The regulatory framework surrounding Stannane, dioctylbis[(1-oxoneodecyl)oxy]- reflects growing awareness of the potential health and environmental impacts of organotin compounds.
Regulatory Classification
Tin and its compounds, including Stannane, dioctylbis[(1-oxoneodecyl)oxy]-, are listed in the Work Health and Safety Regulations (2016 revision) as restricted hazardous chemicals . This classification imposes specific requirements on the handling, use, and disposal of these compounds to minimize risks to human health and the environment.
Comparison with Related Compounds
Understanding how Stannane, dioctylbis[(1-oxoneodecyl)oxy]- compares with related organotin compounds provides valuable context for evaluating its properties and applications.
Structural Analogues
Several structurally related organotin compounds offer points of comparison:
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Dioctyltin dilaurate (DOTL): Similar in function but with different ester groups .
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Dioctyltin dichloride (DOTC): Contains chloride ligands instead of carboxylate esters but shares the dioctyltin core structure .
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Dibutylbis[(1-oxoisodecyl)oxy]stannane: Features shorter butyl chains instead of octyl chains, affecting lipophilicity and biological properties .
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Stannane, dioctylbis[(1-oxoisoundecyl)oxy]-: Contains isoundecanoyloxy groups rather than neodecanoyloxy groups, with a molecular formula of C38H76O4Sn and molecular weight of 715.72 g/mol .
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Stannane, dioctylbis[(1-oxoisononyl)oxy]-: Features isononanoyloxy groups, with a molecular formula of C34H68O4Sn and molecular weight of 659.62 g/mol .
Table 1: Comparison of Stannane, dioctylbis[(1-oxoneodecyl)oxy]- with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| Stannane, dioctylbis[(1-oxoneodecyl)oxy]- | 68299-15-0 | C36H72O4Sn | 687.67 | Neodecanoyloxy groups |
| Stannane, dioctylbis[(1-oxoisoundecyl)oxy]- | 93893-97-1 | C38H76O4Sn | 715.72 | Isoundecanoyloxy groups |
| Stannane, dioctylbis[(1-oxoisononyl)oxy]- | 93965-21-0 | C34H68O4Sn | 659.62 | Isononanoyloxy groups |
| Stannane, dioctylbis[(1-oxoisodecyl)oxy]- | 93965-26-5 | C36H72O4Sn | 687.67 | Isodecanoyloxy groups |
| Dibutylbis[(1-oxoisodecyl)oxy]stannane | 85702-75-6 | C28H56O4Sn | Not specified | Butyl chains instead of octyl |
Functional Differences
The different ester groups and alkyl chain lengths in these compounds result in variations in physical properties, chemical reactivity, and biological activity. The neodecanoyloxy groups in Stannane, dioctylbis[(1-oxoneodecyl)oxy]- confer specific chemical and physical properties that distinguish it from other organotin compounds. These structural differences affect solubility, lipophilicity, and interactions with biological systems, potentially leading to different toxicological profiles and applications.
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